molecular formula C12H15N3 B13636378 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13636378
M. Wt: 201.27 g/mol
InChI Key: IQRJKCPTYVSVAN-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Comparison: 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C12H15N3/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h6,8H,2-5H2,1H3,(H2,14,15)

InChI Key

IQRJKCPTYVSVAN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=NC(=C(C=C2C1)C#N)N

Origin of Product

United States

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